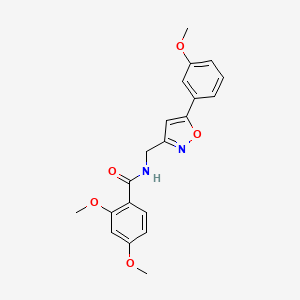![molecular formula C21H21N3O5 B2578840 (1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pipéridin-1-yl)-2,5-diméthylfuran-3-yl)méthanone CAS No. 1219914-66-5](/img/structure/B2578840.png)
(1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pipéridin-1-yl)-2,5-diméthylfuran-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a compound of significant interest in various fields of science. The compound combines a range of complex chemical structures, each contributing to its unique properties and applications. It is part of an emerging class of compounds that have shown potential in numerous scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is used as a precursor for the synthesis of other complex molecules. It serves as a scaffold for drug design and development.
Biology
Biologically, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various in vitro studies for its anti-inflammatory and antimicrobial properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may act as a lead compound in the development of new drugs for treating certain conditions.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in polymers and other specialized materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple synthetic steps. These can include:
Formation of the Benzo[d][1,3]dioxole moiety: : Starting with catechol and dihalomethane.
Construction of the 1,3,4-oxadiazole ring: : This involves the reaction of a hydrazide with a carboxylic acid or an ester under dehydrating conditions.
Piperidinylation: : Piperidine is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The coupling of the (2,5-dimethylfuran-3-yl)methanone with the intermediate obtained from the previous steps.
Industrial Production Methods
For industrial-scale production, the synthesis process is usually optimized to increase yield and purity while reducing cost and environmental impact. This can involve:
Using continuous flow reactors.
Employing green chemistry principles to minimize the use of hazardous reagents.
Utilizing high-throughput screening for reaction optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: : It may be reduced under specific conditions to produce different reduced forms.
Substitution: : Substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ in acidic or basic medium.
Reduction: : LiAlH₄ or NaBH₄ in dry ether or alcohol.
Substitution: : Halogenated compounds in the presence of a base such as K₂CO₃.
Major Products
Depending on the reaction conditions and reagents used, major products can include various substituted and oxidized derivatives of the original compound.
Mécanisme D'action
Molecular Targets
The precise mechanism by which the compound exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved
The compound may influence various biochemical pathways, including those involved in inflammation and microbial resistance. It can interact with cellular components at the molecular level, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Similar structure but different phenyl substitution.
(3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Contains pyridine instead of the benzo[d][1,3]dioxol moiety.
Propriétés
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-8-16(13(2)28-12)21(25)24-7-3-4-15(10-24)20-23-22-19(29-20)14-5-6-17-18(9-14)27-11-26-17/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVUWHVGYZGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)



![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)
![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)

